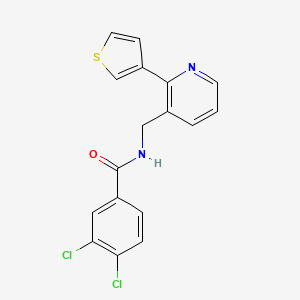
3,4-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. For instance, the benzamide group could be synthesized from a benzoyl chloride and an amine . The pyridine and thiophene rings could be synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group, the pyridine ring, and the thiophene ring. These groups would likely be connected through carbon-carbon bonds. The presence of nitrogen in the pyridine ring and sulfur in the thiophene ring would introduce heteroatoms into the structure, which could influence its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide group, the pyridine ring, and the thiophene ring. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The pyridine and thiophene rings could participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Chemical Properties
Research on thiophene derivatives showcases their versatility in heterocyclic synthesis. For example, thiophenylhydrazonoacetates have been utilized in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and triazines, demonstrating the potential for creating diverse bioactive molecules (R. Mohareb et al., 2004). Similarly, the synthesis of new thieno[2,3-d]pyrimidine derivatives has been explored, highlighting the reactivity of thiophene with various nucleophiles to produce compounds with possible therapeutic applications (F. M. Abdelrazek et al., 2008).
Photophysical Properties
Compounds combining pyridine with benzamide structures have been investigated for their unique photophysical properties. A study on pyridyl substituted benzamides revealed compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties, which could be of interest for developing advanced materials and sensors (A. Srivastava et al., 2017).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of thiophene and pyridine derivatives have been a focal point of research. For instance, some thiophene-quiazolinone derivatives exhibited significant antibacterial and antifungal properties, underscoring the potential of thiophene-based compounds in drug development (G. Naganagowda et al., 2011). Furthermore, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promising antitumor activity, highlighting their potential as anticancer drugs (Nancy Z. Zhou et al., 2008).
Molecular Docking and In Vitro Screening
The utility of thiophene and pyridine derivatives in molecular docking and in vitro screening for biological activity has also been explored. A study involving triazolopyridine and pyridine–pyrazole hybrid derivatives demonstrated moderate to good binding energies in molecular docking screenings, indicating their potential as lead compounds in drug discovery (E. M. Flefel et al., 2018).
Propiedades
IUPAC Name |
3,4-dichloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-4-3-11(8-15(14)19)17(22)21-9-12-2-1-6-20-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGDOXSRCCXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2887336.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)
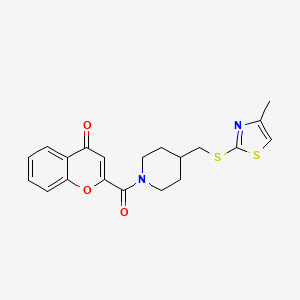
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)
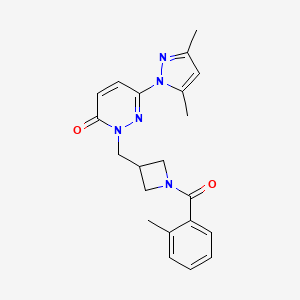


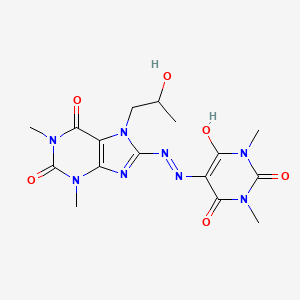
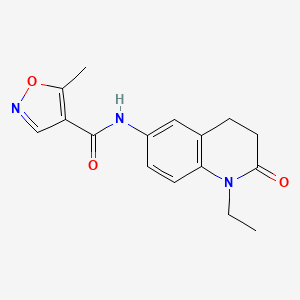
![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
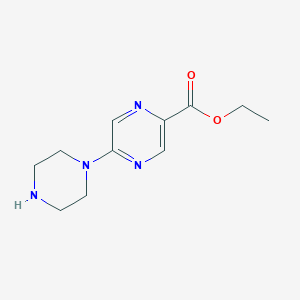
![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)
